Cis Isomer Thermodynamic Stability Prevents Stereochemical Scrambling vs. Trans Isomer
The cis bisaminal isomer is configurationally stable under reaction conditions, whereas the trans isomer undergoes stereoisomerization to the cis form. Argese et al. reported that trans bis‑aminal species 2 and 4 rearrange into the corresponding cis isomers (1 and 3, respectively) during amidation with diethyl oxalate [1]. The stereochemistry of both isomers was confirmed by comparison of ¹H NMR coupling constants of the ethinic bridge protons and by single‑crystal X‑ray diffraction of the trans isomer. The trans‑to‑cis rearrangement precludes use of the trans isomer as a reliable synthetic intermediate, making the cis isomer the obligatory choice for stereocontrolled cyclen functionalization [1].
| Evidence Dimension | Configurational stability under amidation conditions (diethyl oxalate, EtOH, reflux) |
|---|---|
| Target Compound Data | cis isomer (9) – configurationally stable; no isomerization detected |
| Comparator Or Baseline | trans isomer (10) – undergoes stereoisomerization to cis isomer under identical conditions |
| Quantified Difference | Qualitative: trans → cis rearrangement observed; cis remains unchanged. Stereochemistry confirmed by NMR coupling constants and X‑ray crystallography. |
| Conditions | Amidation with diethyl oxalate in EtOH at reflux; NMR (¹H coupling constants of ethinic bridge); single‑crystal X‑ray diffraction for trans isomer solid‑state structure. |
Why This Matters
Procurement of the cis isomer ensures configurational integrity throughout multi‑step syntheses; the trans isomer introduces unpredictable stereochemical outcomes that compromise batch consistency and yield.
- [1] Argese, M.; Brocchetta, M.; De Miranda, M.; Ferraris, A.; Dapporto, P.; Paoli, P.; Rossi, P. Synthesis and NMR characterization of cis and trans decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene. Solid state structure of the trans stereoisomer. Modelling studies. Tetrahedron 2007, 63 (29), 6915–6923. View Source
